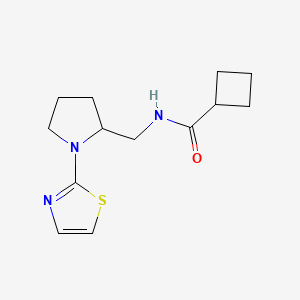

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c17-12(10-3-1-4-10)15-9-11-5-2-7-16(11)13-14-6-8-18-13/h6,8,10-11H,1-5,7,9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAFQZYPRZGFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2CCCN2C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of a suitable precursor, such as an amino alcohol, under basic conditions.

Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Formation of Cyclobutanecarboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole or pyrrolidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit promising antimicrobial properties. For instance, derivatives related to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The anticancer potential of thiazole-containing compounds is well-documented. Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). Molecular docking studies further support these findings by illustrating the binding affinity of the compound to specific cancer-related targets .

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may also provide neuroprotective benefits. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Antimicrobial Screening | Evaluated against various bacterial strains; showed significant activity against Staphylococcus aureus and E. coli. | Potential use in developing new antibiotics. |

| Anticancer Evaluation | Demonstrated cytotoxicity in MCF7 and HCT116 cell lines; effective at low micromolar concentrations. | Development of anticancer therapeutics targeting specific pathways. |

| Neuroprotection Study | Showed protective effects on neuronal cells in oxidative stress models; reduced apoptosis markers. | Possible treatment for Alzheimer's disease or other neurodegenerative conditions. |

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide

- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohexanecarboxamide

- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide

Uniqueness

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide is unique due to its specific combination of a thiazole ring, a pyrrolidine ring, and a cyclobutanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in various fields.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyrrolidine moiety, and a cyclobutanecarboxamide structure. The synthesis of this compound typically involves:

- Formation of Thiazole Ring : Synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Pyrrolidine Ring Formation : Achieved via cyclization of amino acids or reduction of pyrroles.

- Coupling Reactions : The thiazole and pyrrolidine moieties are coupled using a suitable linker under basic conditions.

- Final Amide Formation : The cyclobutanecarboxamide is introduced through an amide bond formation reaction.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, thiazolo-pyrimidine analogs have demonstrated effective antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest strong inhibition against pathogens such as E. coli and S. aureus .

| Compound Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Benzothiazolopyrimidine-thiazole | <29 | E. coli |

| Benzothiazolopyrimidine-thiazole | <40 | S. aureus |

| Benzothiazolopyrimidine-thiazole | <132 | S. typhimurium |

| Benzothiazolopyrimidine-thiazole | <207 | C. albicans |

Anticancer Properties

This compound is also being investigated for its anticancer potential. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways that regulate cell growth and survival .

Anti-inflammatory Effects

Compounds containing thiazole and pyrrolidine rings have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of synthesized thiazolo-pyrimidine derivatives against different bacterial strains using the broth microdilution method, revealing significant inhibition against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Studies : Research has shown that thiazole-containing compounds can effectively reduce the viability of cancer cell lines such as HeLa and MCF-7 through mechanisms involving apoptosis induction.

- Inflammation Model : In vivo studies using animal models demonstrated that thiazole derivatives significantly reduced inflammation markers in induced arthritis models, supporting their therapeutic potential in inflammatory conditions.

Q & A

Q. How can researchers validate the proposed mechanism of action in disease models?

- In Vitro: siRNA knockdown of suspected targets (e.g., topoisomerase II) to observe activity loss .

- In Vivo: Test efficacy in xenograft models (e.g., colorectal cancer) with pharmacokinetic profiling .

- Biochemical Assays: Measure enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.